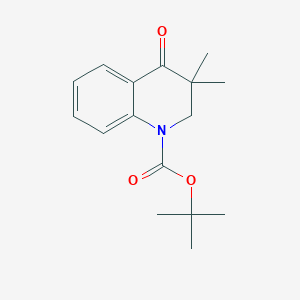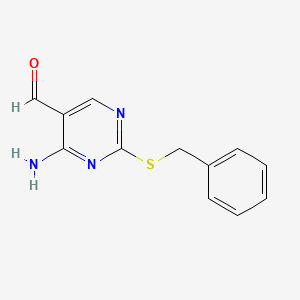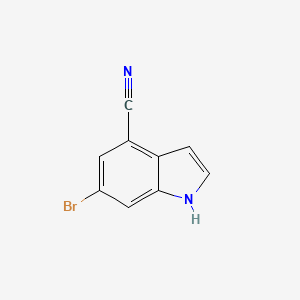
6-溴-1H-吲哚-4-腈
描述
6-Bromo-1H-indole-4-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 6th position and a cyano group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
科学研究应用
6-Bromo-1H-indole-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
作用机制
Target of Action
It is known that indole derivatives, which include 6-bromo-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
6-Bromo-1H-indole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s bromine atom and nitrile group contribute to its binding affinity and specificity. For instance, indole derivatives, including 6-Bromo-1H-indole-4-carbonitrile, have been shown to inhibit certain protein kinases, which are enzymes that regulate various cellular processes . Additionally, the compound’s interactions with receptors and other proteins can modulate signaling pathways, leading to diverse biological effects.
Cellular Effects
6-Bromo-1H-indole-4-carbonitrile exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Bromo-1H-indole-4-carbonitrile, have been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1H-indole-4-carbonitrile involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of their functions. For instance, 6-Bromo-1H-indole-4-carbonitrile has been shown to inhibit certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . Additionally, the compound’s interactions with DNA and RNA can influence gene expression and protein synthesis, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indole-4-carbonitrile can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light. Studies have shown that 6-Bromo-1H-indole-4-carbonitrile can undergo degradation over time, leading to a decrease in its biological activity . Long-term effects on cellular function have also been observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
6-Bromo-1H-indole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, 6-Bromo-1H-indole-4-carbonitrile’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 6-Bromo-1H-indole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indole-4-carbonitrile plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Bromo-1H-indole-4-carbonitrile may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indole-4-carbonitrile typically involves the bromination of 1H-indole-4-carbonitrile. One common method includes:
Bromination: The reaction of 1H-indole-4-carbonitrile with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 6-Bromo-1H-indole-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often employed. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain high-purity 6-Bromo-1H-indole-4-carbonitrile.
化学反应分析
Types of Reactions
6-Bromo-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indoles with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.
Reduction: Formation of 6-bromo-1H-indole-4-amine.
相似化合物的比较
Similar Compounds
6-Chloro-1H-indole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1H-indole-4-carbonitrile: Contains a fluorine atom at the 6th position.
6-Iodo-1H-indole-4-carbonitrile: Features an iodine atom at the 6th position.
Uniqueness
6-Bromo-1H-indole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as cross-coupling. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts.
属性
IUPAC Name |
6-bromo-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACZDHTHZGXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646436 | |
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-26-8 | |
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


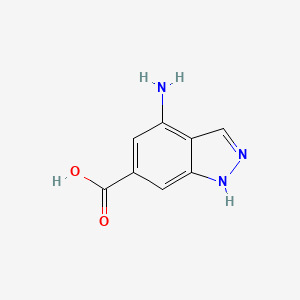
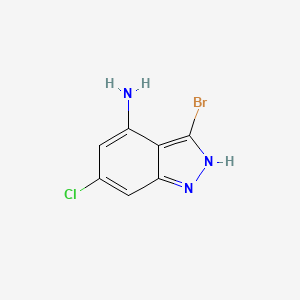
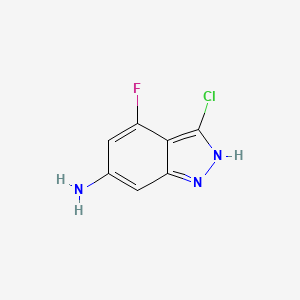
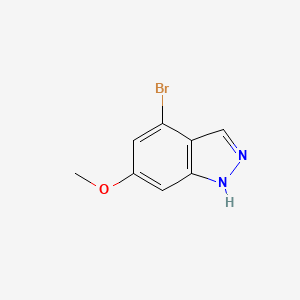
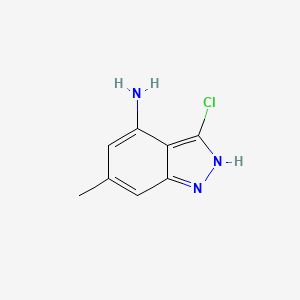
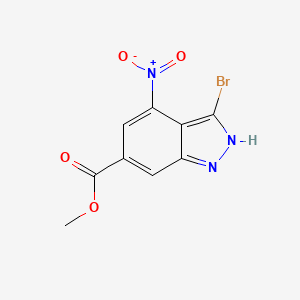
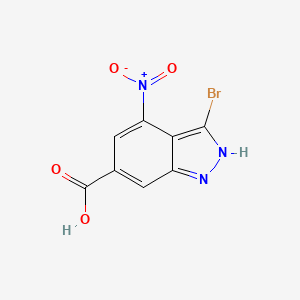



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

